
1-Bromo-3-(1-bromoethyl)adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(1-bromoethyl)adamantane is an organobromine compound derived from adamantane, a tricyclic hydrocarbon. This compound features a bromine atom attached to the adamantane framework, specifically at the 1 and 3 positions, with an additional bromine atom on the ethyl group at the 1 position. The unique structure of adamantane imparts significant stability and rigidity to the compound, making it an interesting subject for various chemical studies and applications.
Mécanisme D'action
Target of Action
1-Bromo-3-(1-bromoethyl)adamantane is a derivative of adamantane, a type of organobromine compound Similar compounds like 1-bromoadamantane have been known to interact with α-, β-, and γ-cyclodextrins .
Mode of Action
For instance, 1-Bromoadamantane, upon hydrolysis, gives the alcohol 1-hydroxyadamantane . It also reacts with phenol to give para-adamantylphenol .
Biochemical Pathways
It’s worth noting that bromoadamantane derivatives have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
The solubility of a similar compound, 1-bromoadamantane, in water is reported to be insoluble , which could impact its bioavailability.
Result of Action
It’s known that bromoadamantane derivatives have a high reactivity, offering extensive opportunities for their utilization in the synthesis of various compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-bromoethyl)adamantane can be synthesized through a multi-step process involving the bromination of adamantane derivatives. One common method involves the initial bromination of adamantane to form 1-bromoadamantane, followed by further bromination to introduce the second bromine atom on the ethyl group. The reaction typically requires the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain the compound in high purity. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(1-bromoethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction Reactions: The compound can be reduced to form the corresponding adamantane derivatives with fewer bromine atoms. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of adamantane-based ketones or alcohols. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed:
- Substitution reactions yield various adamantane derivatives with different functional groups.
- Reduction reactions produce less brominated adamantane compounds.
- Oxidation reactions result in adamantane-based ketones or alcohols.
Applications De Recherche Scientifique
1-Bromo-3-(1-bromoethyl)adamantane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex adamantane derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Medicine: Adamantane derivatives, including those derived from this compound, are explored for their potential use in pharmaceuticals, particularly in the development of antiviral drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and rigidity.
Comparaison Avec Des Composés Similaires
1-Bromoadamantane: A simpler derivative with a single bromine atom, used as a precursor in various chemical reactions.
1,3-Dibromoadamantane: Another derivative with two bromine atoms on the adamantane core, similar to 1-Bromo-3-(1-bromoethyl)adamantane but without the ethyl group.
1-Hydroxyadamantane: An oxidation product of adamantane, used in the synthesis of other functionalized adamantane derivatives.
Uniqueness: this compound is unique due to the presence of both bromine atoms and the ethyl group, which imparts distinct reactivity and properties compared to other adamantane derivatives. Its structure allows for selective functionalization and the formation of complex molecules, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-bromo-3-(1-bromoethyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOVSTJYLZJQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
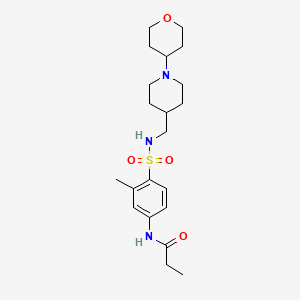
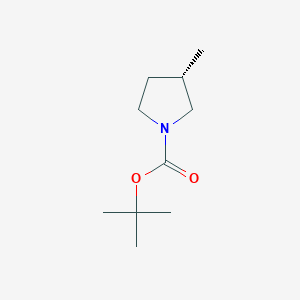
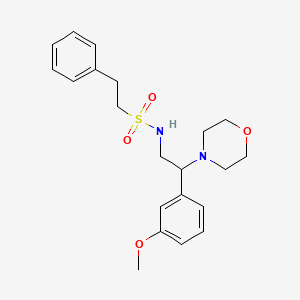
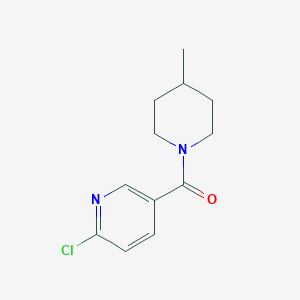
![5-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B2807597.png)
![2,6-Bis[(E)-(5-bromo-2-furanyl)methylene]cyclohexanone](/img/structure/B2807598.png)
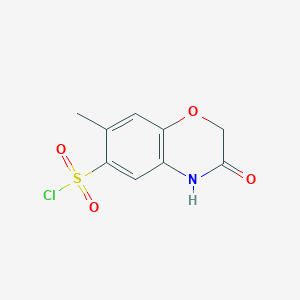
![4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid](/img/structure/B2807600.png)
![N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2807602.png)

![4-ethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2807605.png)
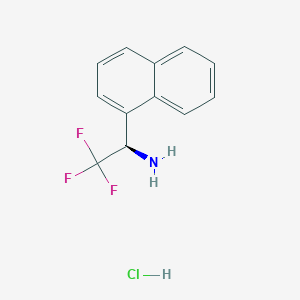

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)phenyl]propanamide](/img/structure/B2807609.png)
